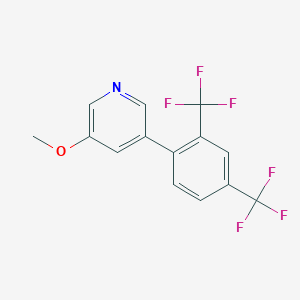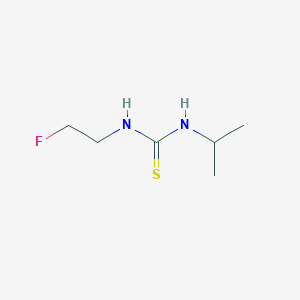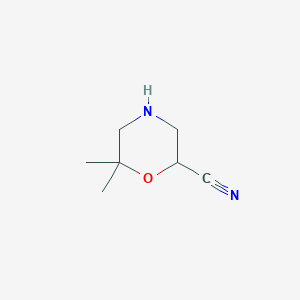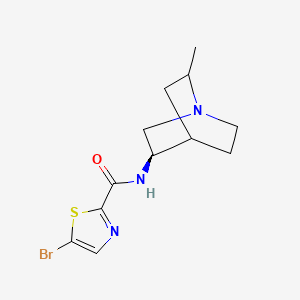
3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine typically involves the following steps:
Palladium-Catalyzed Cross-Coupling Reaction: The precursor 6-(3,5-bis(trifluoromethyl)phenyl)pyridin-3-ol is obtained by a palladium-catalyzed cross-coupling reaction between 6-bromo-3-pyridinol and 3,5-bis(trifluoromethyl)phenyl boronic acid under nitrogen conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(2-Fluoro-5-(trifluoromethyl)phenyl)-2,5-diphenyl phenyl: This compound shares similar structural features with 3-(2,4-Bis(trifluoromethyl)phenyl)-5-methoxypyridine and is used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, used extensively in promoting organic transformations.
Uniqueness
This compound is unique due to its specific combination of trifluoromethyl groups and methoxypyridine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
1333319-54-2 |
|---|---|
Molecular Formula |
C14H9F6NO |
Molecular Weight |
321.22 g/mol |
IUPAC Name |
3-[2,4-bis(trifluoromethyl)phenyl]-5-methoxypyridine |
InChI |
InChI=1S/C14H9F6NO/c1-22-10-4-8(6-21-7-10)11-3-2-9(13(15,16)17)5-12(11)14(18,19)20/h2-7H,1H3 |
InChI Key |
RCUWOAVLFJJUDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)

![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)

![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)

![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)







